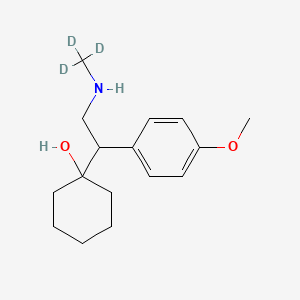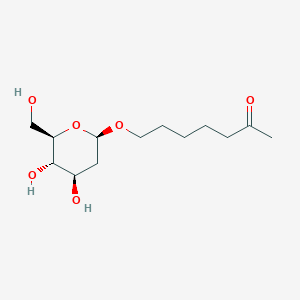
5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside is a chemical compound with the molecular formula C13H24O6 and a molecular weight of 276.326 g/mol . It is a derivative of glucopyranoside, characterized by the presence of a methylcarbonyl group attached to a pentyl chain, which is further linked to a deoxy beta-D-glucopyranoside moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside typically involves the reaction of a suitable glucopyranoside precursor with a methylcarbonylpentyl reagent under controlled conditions . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness . The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The glucopyranoside moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols . Substitution reactions can lead to a variety of glucopyranoside derivatives with different functional groups .
Scientific Research Applications
5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-D-glucopyranoside: A similar compound with a different glycosidic linkage.
Octyl beta-D-glucopyranoside: Another glucopyranoside derivative with a longer alkyl chain.
Decyl beta-D-glucopyranoside: Similar to octyl beta-D-glucopyranoside but with an even longer alkyl chain.
Uniqueness
5-Methylcarbonylpentyl-2-deoxy beta-D-glucopyranoside is unique due to its specific methylcarbonylpentyl substitution, which imparts distinct chemical and biological properties compared to other glucopyranoside derivatives . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
7-[(2R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O6/c1-9(15)5-3-2-4-6-18-12-7-10(16)13(17)11(8-14)19-12/h10-14,16-17H,2-8H2,1H3/t10-,11-,12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFBXEUUQZDNDF-LPWJVIDDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCCOC1CC(C(C(O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCCO[C@H]1C[C@H]([C@@H]([C@H](O1)CO)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
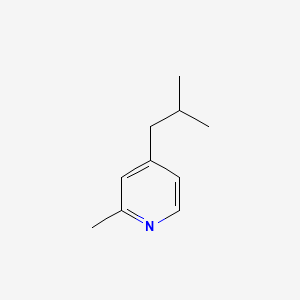

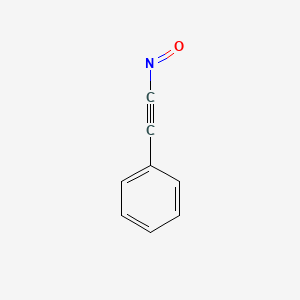
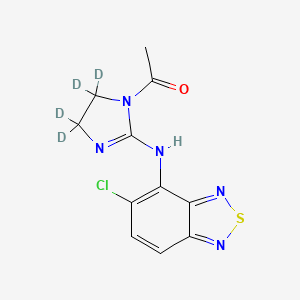
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)
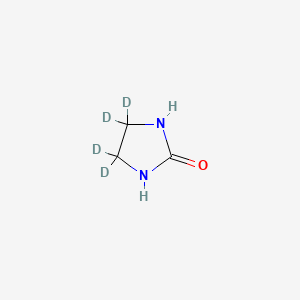

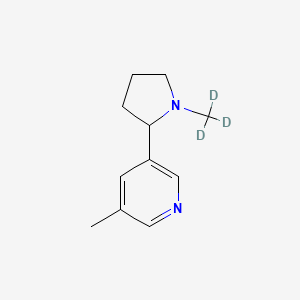
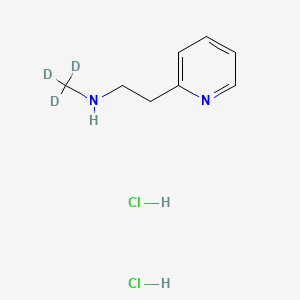
![2-Ethoxy-4-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol](/img/structure/B563362.png)
![[bis(2-hydroxyethyl)amino] bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl) phosphate](/img/structure/B563363.png)
![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563365.png)
![N-Boc-1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol](/img/structure/B563366.png)
